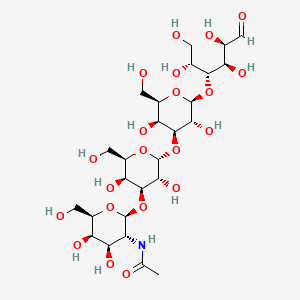

Isoglobotetraose

Description

BenchChem offers high-quality Isoglobotetraose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoglobotetraose including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C26H45NO21 |

|---|---|

Molecular Weight |

707.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C26H45NO21/c1-7(33)27-13-18(40)15(37)10(4-30)43-24(13)47-22-16(38)11(5-31)45-26(19(22)41)48-23-17(39)12(6-32)44-25(20(23)42)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23-,24-,25-,26+/m0/s1 |

InChI Key |

QMLUHEJHKLETSR-TXDMZTRASA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)CO)O)O |

Origin of Product |

United States |

The Discovery of Isoglobotetraose: A Technical Retrospective for Advanced Drug Development

A deep dive into the historical isolation, structural elucidation, and evolving biological significance of a key isoglobo-series glycosphingolipid.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of isoglobotetraose. From its initial isolation and characterization to the sophisticated analytical techniques that defined its structure, this document traces the scientific journey that brought this important glycosphingolipid to light. It further explores its biological context and the experimental methodologies that have been pivotal in its study.

Historical Context and Initial Discovery

The story of isoglobotetraose is intrinsically linked to the broader exploration of glycosphingolipids (GSLs), a diverse class of molecules first identified in the late 19th century by the German chemist Johannes Thudichum during his analysis of the human brain.[1] GSLs are integral components of cell membranes, playing crucial roles in cell recognition, signaling, and as receptors for toxins and pathogens.[1] They are categorized into several series based on their core carbohydrate structures, including the globo- and isoglobo-series.[2][3]

The definitive isolation and structural characterization of a molecule containing the isoglobotetraose core was a significant advancement in the field. A pivotal moment came in 1992 with the work of Tadano-Aritomi and colleagues, who isolated a novel sulfated glycosphingolipid from rat kidney.[4] This molecule, identified as isoglobotetraosylceramide IV³-sulfate, was the first reported member of the isoglobo-series to be sulfated.[4] Their work provided the first detailed structural analysis of the isoglobotetraose core, GalNAc(β1-3)Gal(α1-3)Gal(β1-4)Glc.

Structural Elucidation: A Multi-faceted Approach

The determination of the isoglobotetraose structure was a testament to the power of combining various analytical techniques. The researchers employed a systematic approach to unravel the complex carbohydrate sequence and its linkage to the ceramide moiety.

Key Experimental Protocols

1. Isolation and Purification:

The initial step involved the extraction of total lipids from rat kidney tissue. The crude lipid extract was then subjected to a series of chromatographic separations to isolate the glycosphingolipid fraction.

-

DEAE-Sephadex Column Chromatography: This anion-exchange chromatography step was crucial for separating the acidic (sulfated) glycolipids from the neutral ones.

-

Silica Bead Column Chromatography: Further purification of the sulfated glycolipid fraction was achieved using silica gel chromatography, a standard technique for separating lipids based on their polarity.[4]

2. Compositional Analysis:

To identify the constituent monosaccharides, the purified glycosphingolipid was hydrolyzed, and the resulting sugars were analyzed by gas-liquid chromatography (GLC). This analysis revealed the presence of N-acetylgalactosamine (GalNAc), galactose (Gal), and glucose (Glc).

3. Structural Characterization:

A combination of spectroscopic and chemical methods was employed to determine the sequence and linkage of the monosaccharides, as well as the structure of the ceramide.

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provided critical information about the anomeric configurations (α or β) of the glycosidic linkages and the overall structure of the carbohydrate chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), were used to establish scalar coupling networks within the sugar rings.[4]

-

Liquid Secondary Ion Mass Spectrometry (LSIMS): LSIMS was instrumental in determining the molecular weight of the intact glycosphingolipid and in providing fragmentation patterns that helped to deduce the carbohydrate sequence and the composition of the ceramide.[4]

-

Methylation Analysis: This chemical method involves methylating all free hydroxyl groups of the oligosaccharide, followed by hydrolysis and analysis of the partially methylated monosaccharides. This technique was used to definitively establish the linkage positions between the sugar residues.

-

Solvolysis: To confirm the position of the sulfate group, a desulfation reaction (solvolysis) was performed.[4]

Quantitative Data from the Seminal Discovery

The 1992 study by Tadano-Aritomi et al. provided the first quantitative data on the abundance of isoglobotetraosylceramide in a biological tissue.[4]

| Glycosphingolipid | Yield (nmol/g wet tissue) | Source |

| Isoglobotetraosylceramide IV³-sulfate | 0.27 | Rat Kidney |

| Globotetraosylceramide IV³-sulfate | 0.07 | Rat Kidney |

Biological Significance and Signaling Pathways

While the initial discovery focused on the chemical structure, subsequent research has begun to unravel the biological roles of isoglobo-series glycosphingolipids. Isoglobotriaosylceramide (iGb3), the precursor to isoglobotetraosylceramide, has been identified as a natural ligand for invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes involved in both innate and adaptive immunity.[5] The interaction between iGb3 and the T-cell receptor of iNKT cells, presented by the CD1d molecule, triggers a signaling cascade that can lead to cytokine release and modulation of the immune response.

Isoglobotriose Synthesis and Presentation Pathway

Experimental Workflow for GSL Analysis

Conclusion

The discovery and characterization of isoglobotetraose represent a significant milestone in glycobiology. The meticulous application of chromatographic and spectroscopic techniques laid the groundwork for understanding this member of the isoglobo-series. As research continues to uncover the intricate roles of glycosphingolipids in health and disease, particularly in the realm of immunology, the foundational knowledge of isoglobotetraose's structure and discovery remains critically important for the development of novel therapeutics and diagnostic tools.

References

- 1. Globo/Isoglobo Series Glycosphingolipid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 2. Metabolism of Glycosphingolipids and Their Role in the Pathophysiology of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and structural characterization of a mono-sulfated isoglobotetraosylceramide, the first sulfoglycosphingolipid of the isoglobo-series, from rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lack of iGb3 and Isoglobo-Series Glycosphingolipids in Pig Organs Used for Xenotransplantation: Implications for Natural Killer T-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Architecture of Isoglobotetraose: An In-depth Guide to its Early Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research that first defined the structure of isoglobotetraose, a key oligosaccharide in the isoglobo-series of glycosphingolipids. This document details the early experimental methodologies, presents key quantitative data, and visualizes the logical workflow that led to the determination of its unique glycosidic linkage pattern.

Introduction

Isoglobotetraose, with the systematic name GalNAcβ1-3Galα1-3Galβ1-4Glc, is the core glycan structure of isoglobotetraosylceramide (iGb4Cer), a glycosphingolipid found in various tissues. The precise arrangement of its monosaccharide units and the nature of their linkages were established through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide revisits the foundational studies that provided the first glimpse into the molecular architecture of this important oligosaccharide.

Experimental Protocols

The structural elucidation of isoglobotetraose relied on a series of meticulous experimental procedures, from isolation to detailed spectroscopic analysis. The following sections outline the key methodologies employed in early studies.

Isolation and Purification

The initial step in the structural analysis involved the isolation of the parent glycosphingolipid, isoglobotetraosylceramide, from biological sources, such as rat kidney. A multi-step chromatographic approach was typically employed:

-

Tissue Homogenization and Lipid Extraction: Tissues were homogenized and subjected to extraction with a sequence of organic solvents, typically chloroform/methanol mixtures of varying ratios, to isolate the total lipid fraction.

-

DEAE-Sephadex Chromatography: The crude lipid extract was first passed through a Diethylaminoethyl (DEAE)-Sephadex column. This step effectively separates lipids based on their charge, allowing for the isolation of the acidic glycosphingolipid fraction, which would include sulfated derivatives, from neutral lipids.

-

Silica Gel Chromatography: The fraction containing the glycosphingolipid of interest was then subjected to further purification using silica gel column chromatography. Elution with a gradient of chloroform/methanol/water allowed for the separation of individual glycosphingolipid species based on the polarity of their carbohydrate headgroups.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain a homogenous sample of the isoglobotetraosylceramide was often achieved using HPLC with a silica-based column.

Structural Analysis Techniques

Once purified, the structure of the glycan portion was determined using a combination of spectroscopic and chemical methods.

Proton (¹H) NMR spectroscopy was the cornerstone for determining the anomeric configurations (α or β) and the linkage positions of the monosaccharide residues. Early studies on a sulfated version of isoglobotetraosylceramide provided critical insights into the core isoglobotetraose structure.

-

Sample Preparation: Purified glycosphingolipid samples were typically dissolved in deuterated solvents such as dimethyl sulfoxide-d₆/D₂O mixtures to allow for the observation of exchangeable hydroxyl and amide protons.

-

1D ¹H NMR: One-dimensional proton NMR spectra were recorded to identify the chemical shifts of the anomeric protons, which resonate in a distinct downfield region (typically 4.0-5.5 ppm). The coupling constants (J-values) of these anomeric signals provided initial information about the anomeric configuration (e.g., a small J-value for α-anomers and a large J-value for β-anomers in glucopyranosides and galactopyranosides).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment was crucial for establishing the proton-proton coupling networks within each monosaccharide residue, allowing for the assignment of all proton resonances starting from the anomeric proton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments were instrumental in determining the glycosidic linkages between the sugar units. Through-space correlations (NOEs) are observed between protons on adjacent residues that are in close proximity, such as the anomeric proton of one sugar and a proton on the carbon atom involved in the glycosidic bond of the neighboring sugar. For instance, an NOE between the anomeric proton of the GalNAc residue and a proton on the C3 of the adjacent galactose would confirm a 1→3 linkage.

-

Mass spectrometry provided information on the molecular weight of the glycosphingolipid and the sequence of the carbohydrate chain.

-

Liquid Secondary Ion Mass Spectrometry (LSIMS): In early studies, LSIMS was a common ionization technique for analyzing non-volatile and thermally labile molecules like glycosphingolipids. The sample, mixed with a liquid matrix (e.g., glycerol or triethanolamine), was bombarded with a high-energy beam of ions (e.g., Cs⁺), leading to the desorption and ionization of the analyte.

-

Fragmentation Analysis: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the MS/MS spectrum was key to sequencing the oligosaccharide. Cleavage of the glycosidic bonds results in a series of fragment ions (B, C, Y, and Z ions) that reveal the order of the monosaccharide units. For example, the detection of a fragment ion corresponding to the loss of the terminal N-acetylgalactosamine residue would confirm its position at the non-reducing end of the chain.

-

Methylation Analysis: This classical technique was used to confirm the linkage positions. All free hydroxyl groups of the oligosaccharide were methylated. The methylated oligosaccharide was then hydrolyzed to its constituent monosaccharides, which were subsequently reduced and acetylated. The resulting partially methylated alditol acetates were analyzed by gas chromatography-mass spectrometry (GC-MS). The positions of the O-acetyl groups correspond to the original linkage positions.

-

Compositional Analysis: Acid hydrolysis of the purified glycosphingolipid followed by analysis of the resulting monosaccharides (e.g., by gas chromatography or HPLC) was used to determine the sugar composition (N-acetylgalactosamine, galactose, and glucose).

Quantitative Data

The following table summarizes the key ¹H NMR chemical shift data for the anomeric protons of the core isoglobotetraose structure, as inferred from early studies on its sulfated derivative. These chemical shifts are crucial fingerprints for identifying the individual monosaccharide residues and their anomeric configurations.

| Monosaccharide Residue | Anomeric Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Anomeric Configuration |

| Glc (Glucose) | H-1 | ~4.2 | ~8.0 | β |

| Gal (Galactose) - I | H-1 | ~4.3 | ~8.0 | β |

| Gal (Galactose) - II | H-1 | ~4.9 | ~3.5 | α |

| GalNAc (N-acetylgalactosamine) | H-1 | ~4.6 | ~8.5 | β |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific ceramide moiety.

Visualizing the Path to Structure Elucidation

The following diagrams illustrate the logical workflow and key experimental relationships that were pivotal in piecing together the structure of isoglobotetraose.

Conclusion

The early research on the structure of isoglobotetraose laid a critical foundation for understanding the biology of the isoglobo-series of glycosphingolipids. The meticulous application of NMR spectroscopy, mass spectrometry, and chemical degradation techniques provided an unambiguous determination of its unique sequence and linkage pattern. These foundational studies not only showcased the power of these analytical methods in deciphering complex carbohydrate structures but also paved the way for future investigations into the functional roles of isoglobotetraose and its derivatives in cellular recognition, signaling, and disease. This guide serves as a testament to the pioneering work that continues to inform and inspire researchers in the fields of glycobiology and drug development.

An In-depth Technical Guide to the Core Chemical Properties of Isoglobotetraose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoglobotetraose (iGb4) is a neutral tetrasaccharide that forms the oligosaccharide moiety of the isoglobo-series of glycosphingolipids.[1] Its structure is defined as N-acetylgalactosamine-α1,3-galactose-α1,3-galactose-β1,4-glucose (GalNAcα1-3Galα1-3Galβ1-4Glc). As a key component of certain glycosphingolipids, understanding the fundamental chemical properties of isoglobotetraose is crucial for research into its biological roles, potential as a biomarker, and for its use in the development of novel therapeutics. This technical guide provides a comprehensive overview of the core chemical properties of isoglobotetraose, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological context.

Core Chemical Properties

A summary of the fundamental chemical properties of isoglobotetraose is presented in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| Systematic Name | N-acetyl-α-D-galactosaminyl-(1→3)-α-D-galactosyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose | |

| Abbreviation | iGb4 | |

| Molecular Formula | C₂₆H₄₅NO₂₁ | [1] |

| Molecular Weight | 707.63 g/mol | [1] |

| CAS Number | 75645-26-0 | |

| Structure | GalNAcα1-3Galα1-3Galβ1-4Glc | |

| Solubility | Soluble in 10 mM DMSO | |

| Class | Tetrasaccharide, Oligosaccharide |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of isoglobotetraose are essential for its study. The following sections provide in-depth protocols based on established methods for oligosaccharides.

Enzymatic Synthesis of Isoglobotetraose

Isoglobotetraose can be efficiently synthesized using a multi-enzyme system. This approach offers high specificity and yield compared to chemical synthesis. The following protocol is a generalized procedure based on enzymatic synthesis of related oligosaccharides.

Materials:

-

Isoglobotriose (iGb3) as the acceptor substrate

-

UDP-N-acetylgalactosamine (UDP-GalNAc) as the donor substrate

-

α-1,3-N-acetylgalactosaminyltransferase (the specific enzyme that transfers GalNAc to iGb3)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

-

Alkaline phosphatase

-

Incubator

-

Water bath

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine isoglobotriose (acceptor), a molar excess of UDP-GalNAc (donor), and the α-1,3-N-acetylgalactosaminyltransferase in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 37°C) for a predetermined time (e.g., 2-24 hours), allowing for the enzymatic transfer of the GalNAc moiety to the iGb3 acceptor.

-

Reaction Quenching: Terminate the reaction by heating the mixture in a boiling water bath for 5 minutes to denature the enzymes.

-

By-product Removal: Add alkaline phosphatase to the reaction mixture to hydrolyze the nucleotide by-product (UDP), which can inhibit the glycosyltransferase. Incubate at 37°C for 1 hour.

-

Enzyme Removal: Centrifuge the reaction mixture to pellet the denatured enzymes. Collect the supernatant containing the synthesized isoglobotetraose for purification.

Diagram of Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of isoglobotetraose.

Purification of Isoglobotetraose

Purification of the synthesized isoglobotetraose from the reaction mixture is critical to remove unreacted substrates, enzymes, and by-products. A two-step chromatography process is typically employed.

1. Gel Filtration Chromatography (Size-Exclusion Chromatography)

This step separates molecules based on their size.

Materials:

-

Gel filtration column (e.g., Sephadex G-25)

-

Elution buffer (e.g., deionized water or a volatile buffer like ammonium bicarbonate)

-

Fraction collector

-

UV detector (optional, for monitoring protein elution)

Procedure:

-

Column Equilibration: Equilibrate the gel filtration column with at least two column volumes of the chosen elution buffer.

-

Sample Loading: Carefully load the supernatant from the synthesis reaction onto the top of the column.

-

Elution: Elute the sample with the elution buffer at a constant flow rate.

-

Fraction Collection: Collect fractions of a defined volume. Isoglobotetraose, being larger than the unreacted monosaccharides and salts, will elute in earlier fractions.

-

Analysis: Analyze the collected fractions for the presence of isoglobotetraose using techniques like thin-layer chromatography (TLC) or mass spectrometry. Pool the fractions containing the purified product.

2. Anion Exchange Chromatography

This step is used to remove any remaining charged impurities. Since isoglobotetraose is a neutral oligosaccharide, it will not bind to the anion exchange column.

Materials:

-

Anion exchange column (e.g., DEAE-Sepharose)

-

Binding buffer (low ionic strength, e.g., 10 mM Tris-HCl, pH 8.0)

-

Elution buffer (high ionic strength, e.g., 10 mM Tris-HCl, pH 8.0, with 1 M NaCl)

-

Fraction collector

Procedure:

-

Column Equilibration: Equilibrate the anion exchange column with several column volumes of the binding buffer.

-

Sample Loading: Load the pooled and concentrated fractions from the gel filtration step onto the column.

-

Elution and Collection: Elute the column with the binding buffer. Isoglobotetraose will pass through the column and can be collected in the flow-through and early wash fractions. Charged contaminants will bind to the column and can be eluted later with the high-salt elution buffer if needed.

-

Desalting: The purified isoglobotetraose fraction may need to be desalted, which can be achieved by another round of gel filtration or by dialysis.

Diagram of Purification Workflow:

Caption: A typical two-step chromatography workflow for isoglobotetraose purification.

Analytical Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful techniques for the structural elucidation of oligosaccharides.

Sample Preparation:

-

Lyophilize the purified isoglobotetraose to remove all traces of water.

-

Dissolve the sample in deuterium oxide (D₂O). A typical concentration is 1-5 mg in 0.5 mL of D₂O.

-

Transfer the solution to an NMR tube.

Experimental Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher for better resolution.

-

Temperature: 298 K (25°C).

-

Pulse Sequence: A standard single-pulse experiment with water suppression (e.g., presaturation).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16 to 128, depending on the sample concentration.

-

Referencing: The residual HDO signal (at ~4.79 ppm at 25°C) can be used as an internal reference.

Expected ¹H NMR Spectral Features: The anomeric protons of the four sugar residues will appear in a distinct region of the spectrum (typically between 4.4 and 5.2 ppm), with characteristic chemical shifts and coupling constants that provide information about the glycosidic linkages and stereochemistry.

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and sequence of the oligosaccharide.

Sample Preparation for MALDI-TOF MS:

-

Prepare a matrix solution (e.g., 2,5-dihydroxybenzoic acid, DHB, in a mixture of acetonitrile and water).

-

Mix a small volume of the isoglobotetraose solution with the matrix solution on a MALDI target plate.

-

Allow the mixture to air-dry, forming co-crystals of the analyte and matrix.

Experimental Parameters (MALDI-TOF MS):

-

Instrument: A MALDI-TOF mass spectrometer.

-

Mode: Positive ion reflectron mode for better resolution and mass accuracy.

-

Laser: A nitrogen laser (337 nm) is commonly used. The laser intensity should be optimized to obtain good signal-to-noise ratio without excessive fragmentation.

-

Calibration: The instrument should be calibrated using a standard mixture of peptides or oligosaccharides with known masses.

Expected Mass Spectrum: The spectrum should show a prominent peak corresponding to the sodium adduct of isoglobotetraose ([M+Na]⁺) at m/z 730.62. Other adducts, such as the potassium adduct ([M+K]⁺), may also be observed.

Biological Signaling Pathways

Currently, there is a lack of specific, well-defined signaling pathways directly initiated by the binding of free isoglobotetraose to a cell surface receptor. Isoglobotetraose is primarily known as a structural component of isoglobo-series glycosphingolipids, which are embedded in the cell membrane.

Role in Glycosphingolipid Metabolism and Signaling:

Glycosphingolipids, including those containing the isoglobotetraose moiety, are known to cluster in lipid rafts, which are specialized microdomains within the cell membrane. These rafts serve as platforms for signal transduction by concentrating signaling molecules.[2] The carbohydrate headgroups of glycosphingolipids can interact with extracellular signaling molecules or with receptors on adjacent cells, thereby modulating signaling pathways.

While a direct signaling pathway for isoglobotetraose itself has not been elucidated, its presence as part of a larger glycosphingolipid implies a role in the broader context of glycosphingolipid-mediated signaling. This can include modulation of:

-

Receptor Tyrosine Kinase (RTK) activity: Glycosphingolipids can influence the dimerization and activation of RTKs.

-

Integrin signaling: Interactions with integrins can affect cell adhesion and migration.

-

Immune recognition: The carbohydrate structures on the cell surface can be recognized by immune cells.

Further research is required to determine if isoglobotetraose, either as a free oligosaccharide or as part of a glycosphingolipid, has a specific signaling role. The diagram below illustrates the general concept of glycosphingolipid involvement in signal transduction.

Diagram of a General Glycosphingolipid Signaling Concept:

Caption: General model of glycosphingolipid modulation of receptor-mediated signaling.

Conclusion

Isoglobotetraose is a structurally defined tetrasaccharide with important ties to glycosphingolipid biology. This guide has provided a detailed overview of its core chemical properties and offered comprehensive, albeit generalized, protocols for its enzymatic synthesis, purification, and analysis. While a specific signaling pathway for isoglobotetraose remains to be discovered, its role as a component of membrane-bound glycosphingolipids places it at the crossroads of cellular communication. Further investigation into the specific interactions of isoglobotetraose-containing glycosphingolipids is a promising avenue for future research and may reveal novel therapeutic targets.

References

The Enigmatic In Vivo Role of Isoglobotetraose: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 19, 2025 – A comprehensive technical guide released today delves into the complex and often debated in vivo biological role of isoglobotetraose, an oligosaccharide at the center of intricate immunological functions. This document provides researchers, scientists, and drug development professionals with a detailed overview of the current understanding of isoglobotetraose, primarily through its glycosphingolipid form, isoglobotrihexosylceramide (iGb3), presenting both contested and emerging evidence of its function in living organisms.

The guide meticulously outlines the central hypothesis surrounding iGb3's role in the activation of invariant Natural Killer T (iNKT) cells, a critical component of the innate immune system. It also explores a more recently discovered function in amplifying innate immune responses through a novel signaling pathway. This whitepaper aims to be an essential resource, compiling available quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to facilitate further research and therapeutic development.

The Dual Identity of Isoglobotetraose: From Oligosaccharide to Bioactive Glycosphingolipid

Isoglobotetraose (GalNAcβ1-3Galα1-3Galβ1-4Glc) is the carbohydrate component of the glycosphingolipid isoglobotrihexosylceramide (iGb3). In biological systems, the function of isoglobotetraose is intrinsically linked to its presentation as part of the iGb3 molecule on the cell surface.

The Controverted Role of iGb3 in iNKT Cell Activation

A significant body of research has investigated the role of iGb3 as an endogenous ligand for invariant Natural Killer T (iNKT) cells. The prevailing hypothesis proposed that iGb3 is presented by the CD1d molecule on antigen-presenting cells (APCs), leading to the activation of iNKT cells and subsequent cytokine release.

However, this role has been challenged by in vivo studies utilizing mice deficient in iGb3 synthase, the enzyme responsible for iGb3 synthesis. These studies revealed that mice lacking iGb3 still exhibit normal development and function of iNKT cells[1][2][3]. Furthermore, the presence of iGb3 in the thymus, the site of iNKT cell selection, is undetectable in both mice and humans, casting further doubt on its role as a primary selecting ligand[3][4][5].

While some studies have demonstrated that exogenously administered iGb3 can activate mouse iNKT cells[6], its relevance in human immunology is even more contentious due to the absence of a functional iGb3 synthase gene in humans and conflicting reports on the activation of human iNKT cells by iGb3[6][7].

Table 1: Summary of In Vivo Studies on iGb3 and iNKT Cell Function

| Animal Model | Key Findings | Conclusion | Reference |

| iGb3 Synthase Knockout Mice | Normal numbers and function of iNKT cells in thymus, spleen, and liver. | iGb3 is not essential for the positive selection of iNKT cells in vivo. | [1][2][3] |

| iGb3S-/- Mice | Upon α-galactosylceramide administration, iNKT cell and dendritic cell activation were similar to control mice. | The function of iNKT cells that develop in the absence of iGb3 is unaffected. | [1][2] |

| Wild-type Mice | iGb3 is only detectable in the dorsal root ganglion, not in the thymus or dendritic cells. | iGb3 is unlikely to be a physiologically relevant iNKT cell-selecting ligand. | [4][5] |

An Emerging Role: iGb3 in the Amplification of Innate Immunity via CD1d Reverse Signaling

More recent research has uncovered a novel in vivo function for iGb3 in the amplification of innate immune responses. This pathway operates independently of iNKT cell activation and instead involves a "reverse signaling" cascade initiated by the CD1d molecule itself on APCs like macrophages and dendritic cells.

Upon activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), there is an upregulation of iGb3 synthesis within the APC. This endogenously produced iGb3 then binds to CD1d in endosomal compartments. This interaction triggers a signaling cascade that enhances the TLR-initiated inflammatory response, leading to increased production of pro-inflammatory cytokines[8][9].

This feedback loop positions iGb3 as a critical amplifier of innate immunity, suggesting a potential role in the response to infections.

Experimental Evidence for CD1d Reverse Signaling:

-

In Vitro: Macrophages treated with LPS show increased iGb3 production. Silencing of iGb3 synthase or CD1d attenuates the LPS-induced inflammatory response[8].

-

In Vivo: CD1d-deficient mice are protected from endotoxin shock, indicating a role for CD1d in amplifying the inflammatory response to LPS[9].

Experimental Protocols

Detailed experimental protocols for the in vivo administration of iGb3 are not widely published. However, methodologies can be adapted from studies involving other glycolipid antigens, such as α-galactosylceramide (α-GalCer), a potent activator of iNKT cells.

General Protocol for In Vivo Glycolipid Administration and Analysis in Mice:

-

Glycolipid Preparation: iGb3 is typically dissolved in a vehicle solution, often containing a detergent like Tween-20 or polysorbate 80, in sterile phosphate-buffered saline (PBS). The solution is sonicated to ensure proper micelle formation.

-

Animal Model: C57BL/6 mice are commonly used for immunological studies.

-

Administration: iGb3 solution is administered to mice via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses can vary depending on the specific experimental aims.

-

Analysis of Immune Response:

-

Cytokine Profiling: Serum samples are collected at various time points post-injection (e.g., 2, 6, 12, 24 hours) to measure cytokine levels (e.g., IFN-γ, IL-4, IL-12) using ELISA or multiplex bead arrays.

-

Flow Cytometry: Splenocytes and hepatocytes are isolated to analyze the activation status and frequency of various immune cell populations, particularly iNKT cells (using CD1d tetramers loaded with a known ligand like α-GalCer) and APCs (macrophages, dendritic cells). Activation markers such as CD69 and CD25 are commonly assessed.

-

Visualizing the Biological Pathways of Isoglobotetraose (as iGb3)

The following diagrams illustrate the key signaling pathways associated with iGb3.

Caption: Hypothesized (but contested) iNKT cell activation by iGb3.

Caption: iGb3-mediated amplification of innate immune responses.

Future Directions and Conclusion

The in vivo biological role of isoglobotetraose, in its form as iGb3, remains a dynamic area of research. While its function as a primary ligand for iNKT cell selection and activation is now largely disputed, particularly in humans, its newly identified role in amplifying innate immune responses opens exciting new avenues for investigation.

For researchers and drug development professionals, understanding the nuances of iGb3's functions is critical. Future studies should focus on:

-

Elucidating the precise molecular mechanisms of CD1d reverse signaling.

-

Investigating the role of this pathway in various disease models, including bacterial infections and autoimmune disorders.

-

Exploring the potential for therapeutic modulation of iGb3 synthesis or its interaction with CD1d to either enhance or dampen inflammatory responses.

This technical guide serves as a foundational document to navigate the complexities of isoglobotetraose/iGb3 biology and to stimulate further inquiry into its definitive roles in health and disease.

References

- 1. [Glycosphingolipids Gb3 and iGb3. In vivo roles in hemolytic-uremic syndrome and iNKT cell function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Normal development and function of invariant natural killer T cells in mice with isoglobotrihexosylceramide (iGb3) deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Implications for invariant natural killer T cell ligands due to the restricted presence of isoglobotrihexosylceramide in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Implications for invariant natural killer T cell ligands due to the restricted presence of isoglobotrihexosylceramide in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differences in CD1d protein structure determine species-selective antigenicity of isoglobotrihexosylceramide (iGb3) to invariant natural killer T (iNKT)Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of Gb3 and iGb3 ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycolipid iGb3 feedback amplifies innate immune responses via CD1d reverse signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Isoglobotetraose as a Glycosphingolipid Component: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoglobotetraose is a key carbohydrate component of the isoglobo-series of glycosphingolipids (GSLs), a class of molecules implicated in critical immunological functions. This technical guide provides a comprehensive overview of isoglobotetraose-containing GSLs, focusing on their structure, biosynthesis, and their significant role as endogenous ligands for invariant Natural Killer T (iNKT) cells. Detailed experimental protocols for the isolation, purification, and characterization of these GSLs are presented, alongside available quantitative data. Furthermore, this guide illustrates the signaling pathway of iNKT cell activation by isoglobotetraosylceramide's precursor, isoglobotrihexosylceramide (iGb3), and the biosynthetic pathway of the isoglobo-series through detailed diagrams. This document serves as a foundational resource for researchers investigating the therapeutic potential of targeting this unique class of glycosphingolipids in cancer immunotherapy and autoimmune diseases.

Introduction to Isoglobotetraose and Isoglobo-Series Glycosphingolipids

Isoglobotetraose is an oligosaccharide with the structure GalNAcβ1-3Galα1-3Galβ1-4Glc. When attached to a ceramide lipid anchor, it forms isoglobotetraosylceramide (iGb4Cer), a member of the isoglobo-series of glycosphingolipids. This series is structurally related to the more common globo-series, differing in the linkage of the terminal galactose residue of the precursor, isoglobotrihexosylceramide (iGb3). While initially thought to be absent in humans, recent evidence has confirmed the presence of isoglobo-series GSLs, such as iGb3 and a sulfated derivative of iGb4, in human tissues, including the thymus and dendritic cells, as well as in other mammals like rats.[1][2][3]

The primary biological significance of isoglobo-series GSLs lies in their role as endogenous ligands for invariant Natural Killer T (iNKT) cells, a specialized subset of T lymphocytes that play a crucial role in bridging the innate and adaptive immune systems.[2][4][5] The presentation of iGb3 by the antigen-presenting molecule CD1d on the surface of antigen-presenting cells (APCs) leads to the activation of iNKT cells, triggering a cascade of immune responses.[1][6]

Quantitative Data

Quantitative data for isoglobotetraose-containing glycosphingolipids are still emerging. The available information is summarized in the table below.

| Glycosphingolipid | Tissue/Cell Type | Concentration/Yield | Method | Reference |

| iGb4Cer IV3-sulfate | Rat Kidney | 0.27 nmol/g wet tissue | Column Chromatography, LSIMS | [1] |

| Gb4Cer IV3-sulfate | Rat Kidney | 0.07 nmol/g wet tissue | Column Chromatography, LSIMS | [1] |

| iGb3 | Human monocyte-derived dendritic cells | 1.2% to 10.8% of the iGb3/Gb3 isomer mixtures in some trihexosylceramide ions | Ion-trap Mass Spectrometry | [3] |

Biosynthesis of Isoglobo-Series Glycosphingolipids

The biosynthesis of isoglobo-series GSLs occurs in the Golgi apparatus through the sequential addition of monosaccharides to a ceramide backbone. A key enzyme in this pathway is isoglobotrihexosylceramide synthase (iGb3S) , which catalyzes the addition of an α-1,3-linked galactose to lactosylceramide to form iGb3. Subsequent glycosylation steps lead to the formation of isoglobotetraosylceramide and other more complex isoglobo-series GSLs.

Signaling Pathway: iNKT Cell Activation by iGb3

The presentation of iGb3 by CD1d on an antigen-presenting cell (APC) to the T-cell receptor (TCR) of an iNKT cell is a critical event in initiating an immune response. This interaction triggers a signaling cascade within the iNKT cell, leading to the rapid secretion of a diverse array of cytokines, which in turn modulate the activity of other immune cells.

Experimental Protocols

Isolation and Purification of Isoglobo-Series Glycosphingolipids

A general workflow for the isolation and purification of isoglobo-series GSLs from biological samples is outlined below. This multi-step process is essential to obtain a purified fraction for subsequent structural and functional analyses.

Protocol Details:

-

Homogenization and Lipid Extraction: Tissues are homogenized in a chloroform/methanol mixture (e.g., 2:1, v/v) to extract total lipids.

-

Solvent Partitioning: The extract is partitioned by adding water or a saline solution to separate the lipid phase from the aqueous phase. GSLs partition into the lower chloroform-rich phase.

-

Saponification: Mild alkaline hydrolysis is performed to remove glycerophospholipids, which can interfere with subsequent chromatographic steps.

-

Desalting: The crude lipid extract is desalted using size-exclusion chromatography (e.g., Sephadex G-25).

-

Anion-Exchange Chromatography: The desalted lipid extract is subjected to DEAE-Sephadex chromatography to separate neutral and acidic GSLs. Isoglobotetraosylceramide, being a neutral GSL, will be in the flow-through fraction.

-

Silica Gel Chromatography: The neutral GSL fraction is further purified by silica gel column chromatography, eluting with a gradient of chloroform/methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual isoglobo-series GSLs is achieved by normal-phase HPLC.

Structural Characterization

5.2.1. Thin-Layer Chromatography (TLC)

TLC is a fundamental technique for the separation and preliminary identification of GSLs.

-

Stationary Phase: High-performance TLC (HPTLC) plates coated with silica gel 60.

-

Mobile Phase: A mixture of chloroform, methanol, and water in varying ratios (e.g., 65:25:4, v/v/v) is commonly used for neutral GSLs.

-

Visualization: GSLs can be visualized by spraying with a reagent such as orcinol-sulfuric acid followed by heating, which produces distinct colors for different sugars.

5.2.2. Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and obtaining structural information about the glycan sequence and the ceramide moiety of GSLs.

-

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

-

Analysis: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that reveal the carbohydrate sequence and the composition of the fatty acid and long-chain base of the ceramide. Liquid chromatography-mass spectrometry (LC-MS) allows for the separation and analysis of complex GSL mixtures.[3]

5.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR spectroscopy are used for the definitive structural elucidation of purified GSLs.

-

¹H-NMR: Provides information on the anomeric configurations (α or β) of the glycosidic linkages and the overall structure of the carbohydrate chain.

-

2D-NMR (e.g., COSY, TOCSY, NOESY): Allows for the complete assignment of all proton and carbon signals and establishes the connectivity and spatial proximity of atoms, thus defining the complete structure of the GSL.

Functional Assays

5.3.1. iNKT Cell Activation Assays

These assays are used to determine the ability of isoglobo-series GSLs to stimulate iNKT cells.

-

Cell Lines: Murine iNKT cell hybridomas (e.g., DN32.D3) or primary iNKT cells isolated from mice or humans are used as responder cells.

-

Antigen-Presenting Cells: CD1d-expressing cells, such as dendritic cells or CD1d-transfected cell lines, are used to present the GSLs.

-

Readouts:

Conclusion and Future Directions

Isoglobotetraose-containing glycosphingolipids, particularly their precursor iGb3, have emerged as important players in the regulation of the immune system through their specific interaction with iNKT cells. This technical guide has provided a comprehensive overview of the current knowledge on these molecules, including their structure, biosynthesis, and methods for their analysis. The detailed signaling pathway of iNKT cell activation highlights the potential for therapeutic intervention.

Despite significant progress, several areas require further investigation. A more comprehensive quantitative analysis of isoglobotetraose-containing GSLs in various tissues and disease states is needed. Elucidating the detailed downstream signaling cascade in iNKT cells following iGb3 recognition will provide a more complete understanding of their immunomodulatory functions. Furthermore, the kinetic parameters of the enzymes involved in the isoglobo-series biosynthetic pathway remain to be fully characterized. Continued research in these areas will be crucial for the development of novel therapeutics targeting the iGb3-iNKT cell axis for the treatment of cancer and autoimmune diseases.

References

- 1. Alpha Anomers of iGb3 and Gb3 Stimulate Cytokine Production by Natural Killer T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of Gb3 and iGb3 ceramides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lack of iGb3 and Isoglobo-Series Glycosphingolipids in Pig Organs Used for Xenotransplantation: Implications for Natural Killer T-Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NKT cell TCR repertoire can accommodate structural modifications to the lipid and orientation of the terminal carbohydrate of iGb3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. The Identification of the Endogenous Ligands of Natural Killer T Cells Reveals the Presence of Mammalian α-Linked Glycosylceramides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Isoglobotetraose

Introduction

Isoglobotetraose (iGb4) is a significant oligosaccharide, recognized as a structural component of human glycosphingolipids.[1][2] Its structure is defined as GalNAcβ1-3Galα1-3Galβ1-4Glc.[3] While present in human tissues as part of larger glycolipids, its isolation as a free tetrasaccharide from natural sources is not a commonly documented or practical approach for obtaining research or bulk quantities. The low natural abundance of free isoglobotetraose makes enzymatic synthesis the preferred and more efficient method for its production. This guide provides a comprehensive overview of the enzymatic synthesis of isoglobotetraose, including detailed experimental protocols and purification strategies, tailored for researchers, scientists, and professionals in drug development.

Enzymatic Synthesis of Isoglobotetraose

The most effective method for producing isoglobotetraose is through enzymatic synthesis, which offers high specificity and yields. A key strategy involves the use of a specific glycosyltransferase to add an N-acetylgalactosamine (GalNAc) residue to an acceptor molecule, isoglobotriose. To make this process cost-effective, an enzymatic regeneration system for the expensive sugar donor, UDP-N-acetylgalactosamine (UDP-GalNAc), is often employed.[1][4]

A notable enzymatic approach utilizes a recombinant β-1,3-N-acetylgalactosaminyltransferase from Haemophilus influenzae.[1][4] This enzyme facilitates the transfer of GalNAc to the terminal galactose of isoglobotriose. The synthesis is coupled with a multi-enzyme system to regenerate UDP-GalNAc in situ.[1][4]

Quantitative Data on Enzymatic Synthesis

The efficiency of the enzymatic synthesis of isoglobotetraose has been quantified, with the yield depending on the acceptor substrate. The table below summarizes the reported yields for the synthesis of isoglobotetraose and the related compound, globotetraose, using a multi-enzyme system.

| Acceptor Substrate | Product | Yield (%) |

| Isoglobotriose | Isoglobotetraose | 78 |

| Globotriose | Globotetraose | 89 |

Data sourced from Shao J, et al. (2002).[1]

Experimental Protocols

1. Expression and Purification of Recombinant Enzymes

The enzymes required for the synthesis and regeneration cycle are typically overexpressed in E. coli with affinity tags, such as a six-histidine tag, to facilitate purification.[1][4]

-

Methodology:

-

Transform E. coli cells with expression vectors containing the genes for the required enzymes (β-1,3-N-acetylgalactosaminyltransferase and the six enzymes for the UDP-GalNAc regeneration cycle).

-

Grow the transformed cells in a suitable medium and induce protein expression.

-

Harvest the cells by centrifugation and lyse them to release the cellular contents.

-

Purify the His-tagged enzymes from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.[1][4]

-

Elute the purified enzymes and dialyze them against an appropriate buffer for storage and subsequent use.

-

2. Enzymatic Synthesis of Isoglobotetraose

This protocol describes the multi-enzyme synthesis of isoglobotetraose with in situ regeneration of UDP-GalNAc.[1][4]

-

Reaction Components:

-

Isoglobotriose (acceptor substrate)

-

N-acetylglucosamine (GlcNAc) (initial precursor for UDP-GalNAc regeneration)

-

Phosphoenolpyruvate (PEP)

-

Adenosine triphosphate (ATP)

-

Uridine triphosphate (UTP)

-

Purified recombinant enzymes (β-1,3-N-acetylgalactosaminyltransferase and the six regeneration enzymes)

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors like MgCl₂)

-

-

Methodology:

-

Combine the reaction components in a suitable reaction vessel.

-

Initiate the reaction by adding the mixture of purified enzymes.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitor the progress of the reaction over time (e.g., 24 hours) by taking aliquots and analyzing them using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1]

-

Once the reaction reaches completion or saturation, terminate the reaction, for example, by heat inactivation of the enzymes.

-

3. Purification of Isoglobotetraose

After the synthesis, isoglobotetraose needs to be purified from the reaction mixture, which contains enzymes, unreacted substrates, and byproducts.

-

Methodology:

-

Enzyme Removal: Remove the enzymes from the reaction mixture. This can be achieved by methods such as centrifugal filtration using a membrane with a suitable molecular weight cutoff (e.g., 10 kDa) that retains the enzymes while allowing the smaller oligosaccharide to pass through.

-

Chromatographic Separation: Purify the isoglobotetraose from the remaining components using chromatographic techniques. Gel permeation chromatography (GPC) or size-exclusion chromatography (SEC) are commonly used to separate oligosaccharides based on their size.

-

Fraction Collection and Analysis: Collect the fractions from the chromatography column and analyze them for the presence of isoglobotetraose using an appropriate method, such as the phenol-sulfuric acid method for total sugar content or HPLC for specific identification and quantification.

-

Lyophilization: Pool the fractions containing pure isoglobotetraose and lyophilize (freeze-dry) them to obtain the final product as a powder.

-

Visualizations

Enzymatic Synthesis and Purification Workflow for Isoglobotetraose

Caption: Workflow for the enzymatic synthesis and purification of isoglobotetraose.

UDP-GalNAc Regeneration Cycle

Caption: Key steps in the UDP-GalNAc regeneration for isoglobotetraose synthesis.

References

- 1. Donor Substrate Regeneration for Efficient Synthesis of Globotetraose and Isoglobotetraose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoglobotetraose (iGb4) (>90% NMR) [elicityl-oligotech.com]

- 4. Donor substrate regeneration for efficient synthesis of globotetraose and isoglobotetraose - PubMed [pubmed.ncbi.nlm.nih.gov]

Isoglobotetraose: A Comprehensive Technical Guide to its Nomenclature, Synthesis, and Biological Significance

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of isoglobotetraose, a significant tetrasaccharide in the field of glycobiology. The document covers its nomenclature and synonyms, physicochemical properties, a plausible enzymatic synthesis protocol, analytical characterization methods, and its potential biological roles, including its involvement in cellular signaling.

Nomenclature and Synonyms

Isoglobotetraose is a neutral oligosaccharide belonging to the isoglobo-series of glycosphingolipids.[1][2] Its systematic nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is β-N-Acetylgalactosaminyl-(1→3)-α-galactosyl-(1→3)-β-galactosyl-(1→4)-glucose .[3] A widely used common name for this compound is Globoisotetraose .[3][4][5]

The structural representation of isoglobotetraose is GalNAcβ1-3Galα1-3Galβ1-4Glc .[3]

Physicochemical Properties

A summary of the key physicochemical properties of isoglobotetraose is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C26H45NO21 | [3] |

| Molecular Weight | 707.63 g/mol | [3] |

| CAS Number | 75645-26-0 | [3] |

Enzymatic Synthesis

The synthesis of isoglobotetraose can be efficiently achieved through a multi-enzyme system. A key method involves the use of glycosyltransferases, which catalyze the specific transfer of monosaccharide units to an acceptor molecule.[6][7][8][9] A plausible experimental protocol, based on the work of Shao et al. (2002) which describes the synthesis of both globotetraose and isoglobotetraose, is outlined below.[3]

Objective: To synthesize isoglobotetraose (GalNAcβ1-3Galα1-3Galβ1-4Glc) from a suitable acceptor substrate using a specific β-1,3-N-acetylgalactosaminyltransferase.

Materials:

-

Acceptor substrate: Isoglobotriose (Galα1-3Galβ1-4Glc)

-

Donor substrate: UDP-N-acetylgalactosamine (UDP-GalNAc)

-

Enzyme: Recombinant β-1,3-N-acetylgalactosaminyltransferase

-

Reaction Buffer (e.g., Tris-HCl buffer with appropriate pH and cofactors like Mn2+)[7]

-

Alkaline phosphatase (to degrade UDP, a potential inhibitor)[7]

-

Reaction vessel

-

Incubator/shaker

-

Purification system (e.g., size-exclusion chromatography, HPLC)

Protocol:

-

Reaction Setup: In a reaction vessel, combine the acceptor substrate (isoglobotriose) and the donor substrate (UDP-GalNAc) in the reaction buffer.

-

Enzyme Addition: Add the β-1,3-N-acetylgalactosaminyltransferase to the reaction mixture. To prevent product inhibition, alkaline phosphatase can also be added.[7]

-

Incubation: Incubate the reaction mixture at the optimal temperature and pH for the glycosyltransferase, with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

-

Reaction Termination: Once the reaction has reached completion (or the desired conversion), terminate the reaction by heat inactivation of the enzymes or by adding a quenching agent.

-

Purification: Purify the resulting isoglobotetraose from the reaction mixture using chromatographic techniques. Size-exclusion chromatography can be used to separate the larger tetrasaccharide from smaller reactants and byproducts. Further purification can be achieved using HPLC.

-

Characterization: Confirm the identity and purity of the synthesized isoglobotetraose using NMR spectroscopy and mass spectrometry.

Figure 1. Enzymatic synthesis of isoglobotetraose.

Analytical Characterization

The structural elucidation and confirmation of isoglobotetraose are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

4.1. NMR Spectroscopy:

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for determining the structure of tetrasaccharides.[10][11][12][13][14] Key information that can be obtained includes:

-

Monosaccharide composition: Identification of the individual sugar residues (N-acetylgalactosamine, galactose, and glucose).

-

Anomeric configuration (α or β): Determined from the chemical shifts and coupling constants of the anomeric protons (H-1).

-

Linkage positions: Established through 2D experiments like COSY, TOCSY, and HMBC, which reveal scalar couplings between protons and carbons across the glycosidic bonds.

-

Sequence of monosaccharides: Deduced from the observed inter-residue correlations in NOESY or ROESY experiments.

4.2. Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of isoglobotetraose, which helps in confirming its composition and sequence.[15][16][17][18][19]

-

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for the analysis of neutral oligosaccharides.[15][17]

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion. The resulting fragment ions, arising from glycosidic bond cleavages, provide information about the sequence of the monosaccharide units.[15][16]

Biological Significance and Signaling

Isoglobotetraose is the oligosaccharide component of isoglobo-series glycosphingolipids, which are expressed on the surface of various eukaryotic cells and are involved in important biological processes.[2][20]

5.1. Role in Cell Recognition and as Antigens:

Glycosphingolipids of the globo- and isoglobo-series play crucial roles in cell-cell recognition and act as cell surface antigens.[1][21] Changes in the expression of these glycans are often associated with cellular differentiation and development.[22] For instance, certain globo-series GSLs are known as stage-specific embryonic antigens (SSEA).

5.2. Potential Role in Signaling:

While a direct signaling pathway initiated by free isoglobotetraose has not been extensively characterized, the glycosphingolipids to which it belongs are known to modulate cell signaling. Glycosphingolipids can cluster in specific membrane microdomains, often referred to as lipid rafts, where they can interact with and modulate the function of signaling receptors, such as growth factor receptors.[2][23][24]

A significant finding is the proposed role of the isoglobo-series glycosphingolipid, isoglobotriaosylceramide (iGb3), as an endogenous ligand for natural killer T (NKT) cells.[2] The recognition of iGb3 by the T-cell receptors of NKT cells can lead to their activation, initiating a downstream immune response. This suggests that the isoglobotetraose moiety, as part of a larger glycosphingolipid, could be a critical determinant for recognition by cell surface receptors and subsequent signal transduction.[25][26][27]

Figure 2. Biological context of isoglobotetraose.

References

- 1. Structure and function of glycosphingolipids and sphingolipids: Recollections and future trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycosphingolipids - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Glycosyltransferases in chemo-enzymatic synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. nottingham.ac.uk [nottingham.ac.uk]

- 9. Utilization of glycosyltransferases to change oligosaccharide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of a tetrasaccharide based on NMR spectroscopy and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fragmentation reactions in the mass spectrometry analysis of neutral oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Mass spectrometry of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Role of Globotriaosylceramide in Physiology and Pathology [frontiersin.org]

- 21. Cell–cell recognition - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Cell Surface Receptors for Signal Transduction and Ligand Transport: A Design Principles Study - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Editorial: Molecular Insights Into Ligand-Receptor Interactions on the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 25. google.com [google.com]

- 26. Micropatterned ligand arrays to study spatial regulation in Fc receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

Deconstructing Isoglobotetraose: A Technical Guide to Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of isoglobotetraose, a significant tetrasaccharide in glycobiology. This document outlines the key experimental protocols, presents representative data in a structured format, and visualizes the logical workflows and structural relationships.

Introduction to Isoglobotetraose

Isoglobotetraose is a branched tetrasaccharide with the systematic name N-acetyl-β-D-galactosaminyl-(1→3)-α-D-galactosyl-(1→3)-β-D-galactosyl-(1→4)-D-glucose. Its structure is confirmed as GalNAcβ1→3Galα1→3Galβ1→4Glc . As an isomer of the well-studied globotetraose, the precise determination of its glycosidic linkages and monosaccharide composition is crucial for understanding its biological function and potential as a therapeutic target or biomarker. This guide details the multi-step analytical process required for its unambiguous structural characterization.

Methodologies for Structural Elucidation

The structural elucidation of isoglobotetraose relies on a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical degradation methods coupled with chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural determination of oligosaccharides. It provides detailed information about the monosaccharide composition, anomeric configurations, glycosidic linkage positions, and the three-dimensional conformation.

Experimental Protocol: 1D and 2D NMR Spectroscopy of Isoglobotetraose

-

Sample Preparation: A 1-5 mg sample of purified isoglobotetraose is repeatedly dissolved in deuterium oxide (D₂O, 99.96%) and lyophilized to exchange all labile protons with deuterium. The final sample is dissolved in 500 µL of D₂O.

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to identify the anomeric protons, which resonate in a distinct downfield region (typically 4.2-5.5 ppm). The coupling constants (³J(H1,H2)) of these signals provide information about the anomeric configuration (α or β).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within each monosaccharide residue, allowing for the assignment of all proton resonances starting from the anomeric proton.

-

TOCSY (Total Correlation Spectroscopy): TOCSY reveals the entire spin system of a monosaccharide residue, aiding in the complete assignment of overlapping proton signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying glycosidic linkages by showing long-range correlations (2-3 bonds) between the anomeric proton of one residue and the carbon of the adjacent residue across the glycosidic bond.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons, which are used to confirm glycosidic linkages and to determine the three-dimensional structure of the oligosaccharide.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight, monosaccharide sequence, and branching pattern of the oligosaccharide.

Experimental Protocol: ESI-MS and MS/MS of Isoglobotetraose

-

Sample Preparation: The isoglobotetraose sample is dissolved in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile or methanol, at a concentration of approximately 1-10 pmol/µL.

-

Ionization: Electrospray ionization (ESI) is commonly used for oligosaccharides as it is a soft ionization technique that produces intact molecular ions, often as adducts with sodium ([M+Na]⁺) or other cations.

-

Full Scan MS: A full scan mass spectrum is acquired to determine the molecular weight of the tetrasaccharide.

-

Tandem MS (MS/MS): The molecular ion of interest is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions are then mass-analyzed. Glycosidic bond cleavages (B and Y ions) are the most common, providing sequence information. Cross-ring cleavages (A and X ions) can also occur and provide information about the linkage positions.

Glycosidic Linkage Analysis

Glycosidic linkage analysis is a chemical method used to definitively determine the positions of the glycosidic bonds.

Experimental Protocol: Glycosidic Linkage Analysis by GC-MS

-

Permethylation: All free hydroxyl groups of the oligosaccharide are methylated using a method such as the Hakomori method (sodium hydride and methyl iodide in DMSO). This step protects the hydroxyl groups and prevents them from interfering in subsequent steps.

-

Hydrolysis: The permethylated oligosaccharide is hydrolyzed with an acid (e.g., trifluoroacetic acid) to break the glycosidic bonds, yielding a mixture of partially methylated monosaccharides.

-

Reduction: The aldehyde groups of the resulting monosaccharides are reduced to alcohols using a reducing agent like sodium borodeuteride. The use of a deuterated reagent helps to distinguish the original anomeric carbon.

-

Acetylation: The newly formed hydroxyl groups (at the positions of the former glycosidic linkages) are acetylated with acetic anhydride.

-

GC-MS Analysis: The resulting partially methylated alditol acetates (PMAAs) are separated by gas chromatography and identified by their characteristic mass spectra. The positions of the acetyl groups correspond to the original linkage positions.

Data Presentation

Table 1: Theoretical ¹H and ¹³C NMR Chemical Shifts for Isoglobotetraose

| Residue | Position | δ ¹H (ppm) | δ ¹³C (ppm) |

| Glc (reducing end) | 1 (α) | 5.22 | 92.5 |

| 1 (β) | 4.65 | 96.4 | |

| 2 | 3.53 | 74.8 | |

| 3 | 3.75 | 76.5 | |

| 4 | 3.42 | 79.8 | |

| 5 | 3.78 | 76.9 | |

| 6 | 3.85, 3.92 | 61.6 | |

| Gal (β1→4 linked) | 1 | 4.45 | 103.8 |

| 2 | 3.58 | 71.9 | |

| 3 | 3.65 | 82.1 | |

| 4 | 3.90 | 69.2 | |

| 5 | 3.68 | 76.0 | |

| 6 | 3.77 | 62.1 | |

| Gal (α1→3 linked) | 1 | 4.98 | 99.5 |

| 2 | 3.82 | 69.8 | |

| 3 | 3.88 | 70.3 | |

| 4 | 4.21 | 70.0 | |

| 5 | 4.05 | 72.5 | |

| 6 | 3.79 | 62.3 | |

| GalNAc (β1→3 linked) | 1 | 4.68 | 102.1 |

| 2 | 4.15 | 52.5 | |

| 3 | 3.69 | 73.8 | |

| 4 | 3.95 | 68.9 | |

| 5 | 3.72 | 76.5 | |

| 6 | 3.80 | 62.0 | |

| NAc (CH₃) | 2.05 | 23.1 | |

| NAc (C=O) | - | 175.5 |

Table 2: Theoretical Mass Spectrometry Fragmentation of Isoglobotetraose ([M+Na]⁺, m/z 710.2)

| Ion Type | m/z | Fragment |

| Y₃ | 547.2 | Gal-Gal-Glc |

| Y₂ | 385.1 | Gal-Glc |

| Y₁ | 223.1 | Glc |

| B₂ | 388.1 | GalNAc-Gal |

| B₁ | 226.1 | GalNAc |

| C₂ | 406.1 | GalNAc-Gal |

| C₁ | 244.1 | GalNAc |

| Z₃ | 529.2 | Gal-Gal-Glc |

| Z₂ | 367.1 | Gal-Glc |

Table 3: Expected GC-MS Results for Glycosidic Linkage Analysis of Isoglobotetraose

| Partially Methylated Alditol Acetate | Corresponding Linkage |

| 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-glucitol | →4)-Glc-(1→ |

| 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-galactitol | →3)-Gal-(1→ |

| 1,3,5-tri-O-acetyl-2-deoxy-2-(N-methylacetamido)-4,6-di-O-methyl-galactitol | →3)-GalNAc-(1→ |

| 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-galactitol | Terminal Gal |

Visualizations

Caption: Workflow for the structural elucidation of isoglobotetraose.

Caption: Simplified MS/MS fragmentation pathway of isoglobotetraose.

Conclusion

The structural elucidation of isoglobotetraose is a meticulous process that requires the integration of data from multiple advanced analytical techniques. NMR spectroscopy provides the most detailed structural information, including the definitive determination of glycosidic linkages and anomeric configurations. Mass spectrometry confirms the molecular weight and provides sequencing information, while chemical linkage analysis offers an orthogonal method to verify the linkage positions. The combination of these methods allows for the unambiguous assignment of the isoglobotetraose structure, which is fundamental for advancing research in glycobiology and related fields.

Isoglobotetraose and its Significance in the P Blood Group System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P blood group system, a classification of human blood based on the presence or absence of specific carbohydrate antigens on the surface of red blood cells, plays a crucial role in transfusion medicine, and its components are increasingly recognized for their involvement in host-pathogen interactions and cancer biology. Isoglobotetraose, a key glycosphingolipid, is structurally and biosynthetically related to the antigens of the P1PK blood group system. This technical guide provides an in-depth overview of isoglobotetraose in the context of P blood group antigens, focusing on its biosynthesis, structural characteristics, and role as a cellular receptor. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of glycans.

Biochemical Structures

The core structures discussed in this guide are oligosaccharides attached to a ceramide lipid anchor, forming glycosphingolipids. The carbohydrate moieties are of primary interest.

-

Isoglobotetraose: GalNAcβ1-3Galα1-3Galβ1-4Glc-Cer

-

Globotetraose (P antigen): GalNAcβ1-3Galα1-4Galβ1-4Glc-Cer[1]

-

Globotriaosylceramide (Pk antigen): Galα1-4Galβ1-4Glc-Cer[2]

-

P1 antigen: Galα1-4Galβ1-4GlcNAcβ1-3Galβ1-4Glc-Cer[3]

Isoglobotetraose and globotetraose are isomers, differing only in the linkage between the two galactose residues.

Biosynthesis of Isoglobotetraose and P Blood Group Antigens

The biosynthesis of isoglobotetraose and the P blood group antigens (P1, Pk, and P) occurs in the Golgi apparatus through the sequential addition of monosaccharides by specific glycosyltransferases. The pathways are interconnected, sharing common precursors.

The key enzymes involved are:

-

α1,4-galactosyltransferase (A4GALT): Encoded by the A4GALT gene, this enzyme is crucial for the synthesis of the Pk and P1 antigens.[4][5][6][7]

-

β1,3-N-acetylgalactosaminyltransferase 1 (B3GALNT1): Encoded by the B3GALNT1 gene, this enzyme synthesizes the P antigen (globotetraose) from the Pk antigen.[8]

The biosynthesis of these antigens is tightly regulated, and variations in the expression and activity of these enzymes lead to the different phenotypes within the P blood group system.

Quantitative Data

Enzyme Kinetics

The activity of the glycosyltransferases involved in the biosynthesis of P blood group antigens is critical for determining the phenotype. Kinetic parameters for A4GALT have been reported.

| Enzyme | Substrate | Km (µM) | Reference |

| A4GALT | Lactosylceramide | 54.5 | --INVALID-LINK-- |

| A4GALT | Galactosylceramide | 132 | --INVALID-LINK-- |

Pathogen and Toxin Binding

| Ligand | Receptor | Binding Affinity (Kd) | Method | Reference |

| Shiga toxin 1 (Stx1) B subunit | Globotriose (Pk antigen) | ~10-9 M | Surface Plasmon Resonance | [9] |

| Shiga toxin 2 (Stx2) B subunit | Globotriose (Pk antigen) | ~10-7 M | Surface Plasmon Resonance | [9] |

Experimental Protocols

Extraction and Purification of Glycosphingolipids from Red Blood Cells

This protocol outlines the general steps for the extraction and purification of glycosphingolipids from red blood cells.

Protocol Steps:

-

Lysis and Membrane Preparation: Red blood cells are lysed, and the membranes (ghosts) are pelleted by centrifugation.

-

Lipid Extraction: Total lipids are extracted from the erythrocyte ghosts using a solvent mixture, typically chloroform:methanol.

-

Phase Partitioning: The addition of water or a salt solution separates the extract into two phases. Neutral glycosphingolipids partition into the lower organic phase, while more polar gangliosides are found in the upper aqueous phase.

-

Saponification: The crude neutral lipid fraction is treated with a mild alkali to remove contaminating glycerophospholipids.

-

Desalting: The saponified lipid extract is desalted using size-exclusion chromatography.

-

Fractionation: The desalted neutral glycosphingolipids can be further fractionated by ion-exchange chromatography to separate them from any remaining charged lipids.

High-Performance Thin-Layer Chromatography (HPTLC) of Neutral Glycosphingolipids

HPTLC is a powerful technique for the separation and visualization of glycosphingolipids.

Materials:

-

HPTLC silica gel 60 plates

-

Developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

-

Visualization reagent (e.g., orcinol-sulfuric acid)

-

Purified neutral glycosphingolipid samples and standards

Procedure:

-

Sample Application: Dissolve the dried lipid extracts in a small volume of chloroform:methanol (2:1, v/v). Apply the samples as small spots or bands onto the HPTLC plate.

-

Chromatogram Development: Place the plate in a developing chamber containing the developing solvent. Allow the solvent to migrate up the plate by capillary action.

-

Visualization: After development, dry the plate and spray it with a visualization reagent (e.g., orcinol-sulfuric acid). Heat the plate to develop the characteristic colors of the carbohydrate-containing lipids. Glycosphingolipids will appear as distinct bands.

Mass Spectrometry for Structural Characterization

Mass spectrometry (MS) is an indispensable tool for the detailed structural analysis of glycosphingolipids.

General Workflow:

-

Sample Preparation: Purified glycosphingolipids or bands excised from an HPTLC plate are prepared for MS analysis.

-

Ionization: The sample is ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the intact molecular ions is determined, providing the molecular weight of the glycosphingolipid.

-

Tandem Mass Spectrometry (MS/MS): The molecular ions are fragmented, and the m/z ratios of the fragment ions are analyzed. This provides information about the carbohydrate sequence, glycosidic linkages, and the structure of the ceramide moiety.

Role as Pathogen Receptors and Associated Signaling